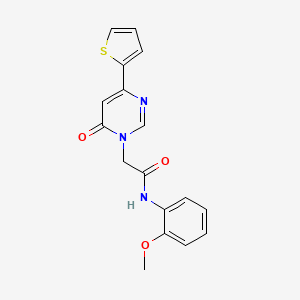

N-(2-methoxyphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Description

N-(2-methoxyphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a thiophene ring at the 4-position and an acetamide group linked to a 2-methoxyphenyl moiety. The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is central to its structural framework, while the thiophene moiety introduces sulfur-based electronic effects. The 2-methoxyphenyl group contributes steric bulk and influences solubility and binding interactions.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-23-14-6-3-2-5-12(14)19-16(21)10-20-11-18-13(9-17(20)22)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXZYVAUAOPJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

- Molecular Formula : C19H19N3O3S

- Molecular Weight : 369.44 g/mol

- Purity : Typically 95%.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has demonstrated that related thiophene-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and nasopharyngeal carcinoma (HONE-1). In vitro assays revealed significant cell growth inhibition, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound may possess anti-inflammatory effects. Studies suggest that thiophene-containing compounds can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ, which are crucial in the pathogenesis of various inflammatory diseases . This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Case Study 1: Antitubercular Activity

A study conducted on synthesized pyrimidine derivatives demonstrated that this compound exhibited promising results against M. tuberculosis. The evaluation involved assessing the compound's efficacy in inhibiting bacterial growth in vitro, showing a significant reduction in colony-forming units (CFUs) at varying concentrations .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxicity of this compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase. This mechanism highlights the potential for developing targeted therapies utilizing this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several pyrimidinyl acetamides, differing primarily in substituent groups on the pyrimidine ring or the aryl acetamide moiety. Key analogues include:

Structural Insights :

- Quinazoline vs. However, the thiophene-substituted pyrimidine in the target compound may offer improved metabolic stability due to reduced aromatic stacking .

- Sulfonyl vs.

Comparative Yields and Conditions :

Pharmacological Activity

- Anti-Cancer Activity: Compounds 38–40 () exhibited IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cell lines.

- Structural-Activity Relationships (SAR): Methoxy Positioning: The 2-methoxyphenyl group in the target compound may reduce cytotoxicity compared to 4-methoxyphenyl derivatives (e.g., compound 40), as para-substitution often improves membrane permeability . Thiophene vs.

Physicochemical Properties

- Solubility and Stability : Thiophene-containing derivatives (e.g., target compound) are typically less water-soluble than sulfonyl analogues due to reduced polarity. However, crystal structure data () suggests that N-(2-methoxyphenyl) acetamides form stable lattices via intermolecular hydrogen bonds (N–H···O=C), enhancing solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.